molecular formula C8H14Cl3N3S B1501142 1-(2-Chloro-thiazol-5-ylmethyl)-piperazine dihydrochloride CAS No. 1185312-01-9

1-(2-Chloro-thiazol-5-ylmethyl)-piperazine dihydrochloride

Cat. No.: B1501142
CAS No.: 1185312-01-9
M. Wt: 290.6 g/mol
InChI Key: ZMDWJIHSWHDNKI-UHFFFAOYSA-N
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Description

1-(2-Chloro-thiazol-5-ylmethyl)-piperazine dihydrochloride is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

The synthesis of 1-(2-Chloro-thiazol-5-ylmethyl)-piperazine dihydrochloride typically involves the reaction of 2-chlorothiazole with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form .

Chemical Reactions Analysis

1-(2-Chloro-thiazol-5-ylmethyl)-piperazine dihydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

1-(2-Chloro-thiazol-5-ylmethyl)-piperazine dihydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential antimicrobial and antiviral activities.

    Medicine: Research is ongoing to explore its potential as an anticancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-thiazol-5-ylmethyl)-piperazine dihydrochloride involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-(2-Chloro-thiazol-5-ylmethyl)-piperazine dihydrochloride can be compared with other thiazole derivatives such as:

    2-Aminothiazole: Known for its antimicrobial properties.

    Thiazole-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.

    2-Methylthiazole: Commonly used as a flavoring agent in the food industry.

Properties

IUPAC Name

2-chloro-5-(piperazin-1-ylmethyl)-1,3-thiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3S.2ClH/c9-8-11-5-7(13-8)6-12-3-1-10-2-4-12;;/h5,10H,1-4,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDWJIHSWHDNKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CN=C(S2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671813
Record name 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185312-01-9
Record name 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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